molecular formula C19H24N4O2S B2453595 N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide CAS No. 2415455-51-3

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide

Cat. No.: B2453595
CAS No.: 2415455-51-3
M. Wt: 372.49
InChI Key: YFPHAGXOMQFTOV-UHFFFAOYSA-N
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Description

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide typically involves multiple steps. One common approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method involves the use of a base such as DBU to catalyze the reaction, followed by further functionalization through Suzuki–Miyaura cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13-4-7-17(10-14(13)2)26(24,25)22(3)16-11-23(12-16)19-9-8-18(20-21-19)15-5-6-15/h4,7-10,15-16H,5-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPHAGXOMQFTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2CN(C2)C3=NN=C(C=C3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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